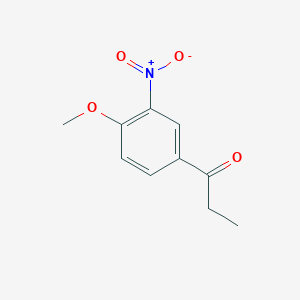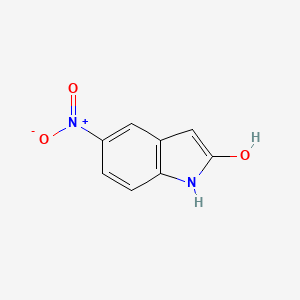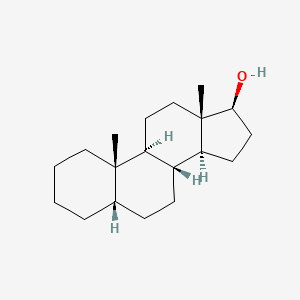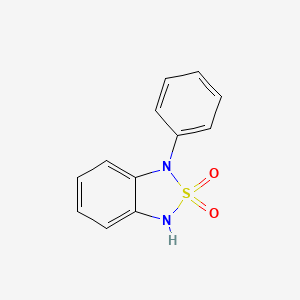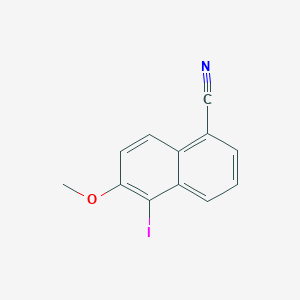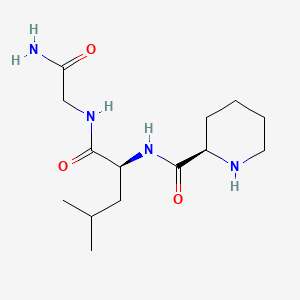
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid
Vue d'ensemble
Description
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid, also known as Boc-piperidine-acrylic acid or Boc-Pip-Acr-OH, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperidine, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. Boc-piperidine-acrylic acid is a white powder that is soluble in organic solvents and has a molecular weight of 285.36 g/mol.
Mécanisme D'action
The mechanism of action of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid is not well understood, but it is believed to function as a nucleophile in organic reactions. The piperidine ring structure of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid contains a nitrogen atom that is electron-rich, making it a good target for electrophilic reagents.
Biochemical and Physiological Effects
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid has not been extensively studied for its biochemical and physiological effects. However, it is not expected to have any significant effects on biological systems due to its low reactivity and lack of specific binding sites in cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid has several advantages for use in lab experiments. It is a relatively stable compound that is easy to handle and store, and it can be synthesized in large quantities using standard organic chemistry techniques. However, one limitation of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid is its relatively high cost compared to other building blocks that are commonly used in organic synthesis.
Orientations Futures
There are several potential future directions for research involving (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid. One direction is the development of new synthetic methods for its preparation that are more efficient and cost-effective. Another direction is the exploration of its potential as a building block for the synthesis of new classes of compounds with biological activity. Additionally, (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid could be used as a starting material for the synthesis of new types of PNAs with improved properties for use in gene therapy and molecular diagnostics.
Applications De Recherche Scientifique
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid has been used in a variety of scientific research applications. One common use is as a building block for the synthesis of other compounds. For example, (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acidne-acrylic acid can be used to synthesize peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and molecular diagnostics.
Propriétés
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPKCHIBFABYLL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731136 | |
| Record name | (2E)-3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid | |
CAS RN |
1037754-65-6 | |
| Record name | (2E)-3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




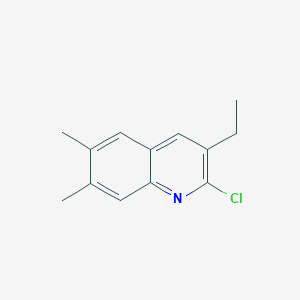
![4-Methanesulfonyl-2-[(2-methoxyphenyl)formamido]butanoic acid](/img/structure/B3363547.png)
